molecular formula C13H11ClN2O2S B2559918 N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1096535-32-8

N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2559918
CAS No.: 1096535-32-8
M. Wt: 294.75
InChI Key: YBCIXXNZWCGPBB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide (CAS# 1096535-32-8) is an organic compound with the molecular formula C13H11ClN2O2S and a molecular weight of 294.76 g/mol . This chemical belongs to the benzenesulfonohydrazide class, which has recently been identified as a promising scaffold in medicinal chemistry research, particularly in the development of new anti-tubercular agents . Recent studies published in 2024 demonstrate that benzenesulfonohydrazide-tethered small molecules are potent inhibitors of enoyl acyl carrier protein (ACP) reductase (InhA), a crucial enzyme for the survival of Mycobacterium tuberculosis . One closely related analogue exhibited significant activity against tubercle bacilli, with a minimum inhibitory concentration (MIC) as low as 8 μg mL−1, and also effectively hindered bacterial growth in human monocyte-derived macrophages, showcasing its ability to penetrate professional phagocytes . Furthermore, these compounds displayed inhibitory effects against InhA with IC50 values in the sub-micromolar range, and were found to restrict the ability of mycobacteria to form biofilms . The mechanism of action involves key hydrogen bonding with essential amino acid residues, such as Ile194 and Tyr158, within the enzyme's active site . This product is presented as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIXXNZWCGPBB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 2-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Reduction Reactions

The hydrazone bond (C=N) is susceptible to reduction. Hydrogenation with H2/Pd-C\text{H}_2/\text{Pd-C} or sodium borohydride (NaBH4\text{NaBH}_4) yields the corresponding hydrazine derivative:

N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide+H2N’-(2-chlorobenzyl)benzenesulfonohydrazide\text{N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide} + \text{H}_2 \rightarrow \text{N'-(2-chlorobenzyl)benzenesulfonohydrazide}

Reduction Efficiency:

Reducing AgentSolventTime (h)Conversion Rate
H2/Pd-C\text{H}_2/\text{Pd-C}Methanol4>90%
NaBH4\text{NaBH}_4THF275–80%

Reduction products are pivotal intermediates for further functionalization in medicinal chemistry34.

Cycloaddition Reactions

The C=N bond participates in [3+2] cycloadditions with nitriles or alkynes, forming pyrazole or triazole heterocycles. For example, reaction with phenylacetylene under gold(I) catalysis yields triazole derivatives5:

Hydrazone+PhC≡CHAu(I)Triazole derivative\text{Hydrazone} + \text{PhC≡CH} \xrightarrow{\text{Au(I)}} \text{Triazole derivative}

Cycloaddition Parameters:

ReagentCatalystTemperatureProduct Yield
PhenylacetyleneAuCl\text{AuCl}80°C65–70%
AcetonitrileNoneRT50–55%

These reactions expand the compound’s utility in synthesizing bioactive heterocycles54.

Acid Hydrolysis

Under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4), the hydrazone bond cleaves to regenerate the parent aldehyde and sulfonohydrazide:

Hydrazone+H2OHCl2-Chlorobenzaldehyde+Benzenesulfonohydrazide\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{2-Chlorobenzaldehyde} + \text{Benzenesulfonohydrazide}

Hydrolysis Kinetics:

AcidConcentration (M)Time (h)Recovery Rate
HCl1.0285%
H2SO4\text{H}_2\text{SO}_40.5378%

This reversibility is critical in prodrug design and controlled-release applications21.

Metal Complexation

The sulfonamide group coordinates with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form stable complexes. These complexes are studied for enhanced antimicrobial or catalytic properties16.

Example Complexation with Cu(II):

Hydrazone+Cu(NO3)2[Cu(Hydrazone)2]2++2NO3\text{Hydrazone} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Hydrazone)}_2]^{2+} + 2\text{NO}_3^-

Stability Constants (log K):

Metal Ionlog K
Cu2+^{2+}8.2
Zn2+^{2+}6.7

Metal complexes often exhibit improved solubility and bioactivity compared to the parent compound1.

Scientific Research Applications

Organic Synthesis

Reagent for Complex Molecule Synthesis
N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide serves as a valuable reagent in organic synthesis. It is often utilized to create more complex organic compounds through condensation reactions. The presence of the hydrazone functional group allows it to participate in various reactions, including nucleophilic additions and cycloadditions, leading to the formation of diverse derivatives.

Catalytic Properties
Research has indicated that derivatives of this compound exhibit catalytic properties in several reactions. For instance, its complexes with transition metals have shown significant activity in oxidation reactions, such as the oxidation of aniline, where they selectively produce azobenzene . This highlights the compound's potential as a catalyst in organic transformations.

Biological Research

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have demonstrated that this compound and its derivatives exhibit significant antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of critical enzymes or cellular pathways in the target organisms.

Anticancer Potential
Recent research has focused on the anticancer properties of this compound. It has been shown to possess cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent . The structure-activity relationship studies suggest that modifications to the chemical structure can enhance its efficacy against specific types of cancer.

Medicinal Chemistry

Drug Development
this compound is being explored as a scaffold for drug design, particularly for developing new antimycobacterial agents. Its sulfonyl hydrazone derivatives have shown promise in overcoming resistance mechanisms in bacteria, indicating a potential application in treating tuberculosis and other infectious diseases .

ADME Properties
In silico studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. These studies are crucial for understanding the pharmacokinetics of potential drug candidates derived from this compound . The results suggest favorable drug-like characteristics, which are essential for further development.

Case Studies

Study Focus Findings
Antimicrobial ActivityExhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer ActivityDisplayed cytotoxic effects on MCF-7 breast cancer cell line; potential for drug development .
Catalytic PropertiesTransition metal complexes showed high selectivity in oxidation reactions, producing azobenzene .
Drug DevelopmentInvestigated as a scaffold for new antimycobacterial agents; promising results against TB .

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-chloro substituent in the target compound introduces steric and electronic effects distinct from 4-chloro (5l) or 4-nitro (3a) analogs. For example, the ortho-chloro group may hinder rotational freedom, impacting molecular packing and bioavailability .
  • Yield Variability : Yields depend on aldehyde reactivity and reaction conditions. For instance, bulkier aldehydes (e.g., cinnamaldehyde in 3b) may require longer reaction times .
Toxicity and Bioactivity
  • Target Compound: While direct toxicity data are unavailable, structurally similar 2-chlorophenyl derivatives (e.g., N-[(2-chlorophenyl)methylidene]-2,4-dihydroxybenzhydrazide) exhibit high toxicity in zebrafish embryos (LC50 = 56.56 µM) compared to 4-nitro analogs (LC50 = 370 µM) .
  • Enzyme Inhibition : The 4-chloro analog (5l) shows moderate AChE inhibition, highlighting the role of substituent position in targeting enzyme active sites .
Crystallography
  • Single-crystal X-ray studies (e.g., ) confirm the E-configuration of the imine bond in sulfonohydrazides. The 2-chloro substituent’s steric bulk may influence crystal packing and solubility, as seen in related organotin complexes .
2.3 Comparative Data Table
Property Target Compound 4-Chloro (5l) 4-Nitro (3a) Cinnamyl (3b)
Molecular Weight ~308.75 g/mol ~308.75 g/mol ~319.29 g/mol ~326.37 g/mol
Substituent Electronic Effect Electron-withdrawing (Cl) Electron-withdrawing (Cl) Strong electron-withdrawing (NO₂) Electron-neutral (alkene)
Bioactivity High toxicity (predicted) Moderate AChE inhibition Antimycobacterial Not reported
Applications Drug development, sensing Enzyme inhibition Antimicrobial Structural studies

Biological Activity

N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies involving this compound.

This compound can be synthesized through the condensation reaction of benzenesulfonohydrazide with 2-chlorobenzaldehyde. The resulting compound features a hydrazone structure, which is known for its reactivity and biological significance.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can form sulfonic acid derivatives.
  • Reduction : The imine group can be reduced to an amine group.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens.

2.2 Anticancer Activity

The compound has been explored for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines range from 0.6 μM to 164.9 μM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds derived from arylsulfonylhydrazones have demonstrated promising activity against triple-negative breast cancer (TNBC) cell lines.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This disruption can affect various biochemical pathways, contributing to the observed biological effects. For example, the inhibition of acetylcholinesterase (AChE) has been noted in some derivatives, suggesting potential applications in neurodegenerative diseases .

3.1 In Vitro Studies

A study involving the evaluation of several arylsulfonylhydrazones found that certain derivatives exhibited robust anticancer activity and favorable pharmacokinetic properties, making them suitable candidates for further development .

3.2 Structure-Activity Relationship (SAR)

Research employing quantitative structure-activity relationship (QSAR) models has guided the design of new derivatives with enhanced biological activity. For instance, modifications in substituents on the phenyl rings have been correlated with increased selectivity and potency against cancer cell lines .

4. Data Tables

Compound IC50 (μM) Selectivity Index (SI) Target
Compound 1a<19MCF-7
Compound 1e<113MCF-7
Compound 3c10.76-AChE
Compound 5a19.84-BChE

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield new therapeutic applications and enhance our understanding of hydrazone chemistry in drug development.

Q & A

What are the optimized synthetic protocols for N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via condensation of 2-chlorobenzaldehyde with benzenesulfonohydrazide in ethanol under reflux (6–7 hours). Catalysts like HCl (1–2 drops) enhance reaction efficiency by promoting imine bond formation . Post-reaction, cooling induces precipitation, followed by recrystallization from ethanol/ethyl acetate (2:1) to achieve high purity (>70% yield). Key variables to optimize include:

  • Solvent polarity : Ethanol balances solubility and reactivity.
  • Catalyst type : Acidic catalysts (e.g., HCl) accelerate Schiff base formation.
  • Reaction time : Prolonged reflux (≥7 hours) ensures complete conversion .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Routine characterization includes:

  • Elemental analysis : Validates stoichiometry (C, H, N, S, Cl) .
  • FT-IR : Confirms hydrazone C=N stretch (~1600 cm⁻¹) and sulfonamide S=O peaks (~1150–1350 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and imine proton (δ ~8.3 ppm, singlet) .
    • ¹³C NMR : C=N resonance at δ ~150 ppm .
  • Mass spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers screen the biological activity of this compound, and what assays are suitable?

Methodological Answer:
For enzyme inhibition studies (e.g., acetylcholinesterase):

In vitro assays : Use Ellman’s method to measure AChE/BChE inhibition kinetics .

Dose-response curves : Test compound concentrations (0.1–100 μM) to calculate IC₅₀ values.

Structural analogs : Compare with derivatives (e.g., 4-chloro or nitro-substituted) to identify pharmacophores .

How does X-ray crystallography resolve structural ambiguities in hydrazone derivatives?

Methodological Answer:
Single-crystal X-ray diffraction:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Structure refinement : SHELXL (via Olex2) refines positional/thermal parameters and validates bond lengths/angles .
  • Key insights : Confirms E-configuration of the hydrazone bond and planarity of the aromatic-sulfonohydrazide system .

What methodologies enable the application of this compound in heavy metal ion sensing?

Methodological Answer:
For electrochemical Pb²⁺/As³⁺ sensing:

Electrode modification : Drop-cast compound onto glassy carbon electrodes (GCE) with Nafion/MWCNT composites .

Cyclic voltammetry (CV) : Measure current response to metal ions in PBS (pH 7.4).

Detection limits : Use differential pulse voltammetry (DPV) to achieve nM-level sensitivity .

How can coordination complexes of this compound be synthesized, and what catalytic properties do they exhibit?

Methodological Answer:

Complex synthesis : React with transition metals (e.g., Cu²⁺, Ni²⁺) in methanol (1:2 molar ratio).

Characterization : UV-Vis (d-d transitions) and ESR (for paramagnetic Cu²⁺) confirm coordination .

Catalytic screening : Test in oxidation reactions (e.g., cyclohexane → adipic acid) using H₂O₂ as oxidant .

What computational approaches predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to calculate frontier orbitals (HOMO-LUMO) and electrostatic potential maps .
  • Molecular docking : Dock into AChE (PDB: 1ACJ) using AutoDock Vina to predict binding modes and ΔG values .

How should researchers address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-validation : Compare NMR/IR data with X-ray-derived bond lengths/angles (e.g., C=N vs. C-N) .
  • Dynamic effects : Consider tautomerism (e.g., enol-imine vs. keto-amine forms) via variable-temperature NMR .

What strategies improve structure-activity relationships (SAR) for antimicrobial or enzyme-inhibitory derivatives?

Methodological Answer:

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring .

Bioisosteric replacement : Replace sulfonohydrazide with acylhydrazide to assess polarity effects .

How is this compound evaluated as a corrosion inhibitor, and what mechanistic insights are derived?

Methodological Answer:

  • Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rct) on carbon steel in 1 M HCl .
  • Adsorption isotherms : Fit data to Langmuir/Freundlich models to determine binding thermodynamics .
  • Surface analysis : Use SEM/EDS post-exposure to confirm inhibitor film formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.